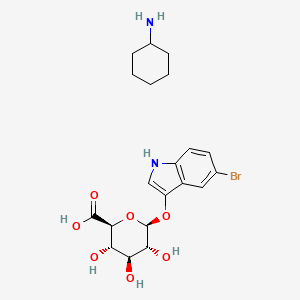

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Vue d'ensemble

Description

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical assays. It is known for its ability to produce an intense blue precipitate upon enzymatic hydrolysis, making it a valuable tool in various scientific research applications, particularly in the detection of beta-glucuronidase activity.

Mécanisme D'action

Target of Action

The primary target of the compound, also known as 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt, is the enzyme beta-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .

Mode of Action

The compound acts as a substrate for beta-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .

Biochemical Pathways

The compound is involved in the glucuronidation pathway, specifically in the reaction catalyzed by beta-glucuronidase . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .

Pharmacokinetics

For instance, a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide is recommended .

Result of Action

The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change serves as a visual indicator of the presence of beta-glucuronidase activity, making the compound useful in various applications such as the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the beta-glucuronidase enzyme and thus the compound’s action. Additionally, the choice of solvent can impact the compound’s solubility and stability .

Analyse Biochimique

Biochemical Properties

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a substrate for the enzyme beta-glucuronidase . This enzyme cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This reaction is often used to detect the expression of the GUS gene in various biological systems .

Cellular Effects

The cleavage of this compound by beta-glucuronidase can be used to monitor the activity of this enzyme in cells . The resulting blue precipitate provides a visual indicator of the enzyme’s activity, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by the enzyme beta-glucuronidase . This reaction results in the production of glucuronic acid and chloro-bromoindigo, a blue compound that can be visually detected .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For example, the intensity of the blue color produced by the reaction with beta-glucuronidase can increase over time, providing a measure of the enzyme’s activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of beta-glucuronidase . This enzyme cleaves the compound, producing glucuronic acid and chloro-bromoindigo .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt typically involves the reaction of 5-bromo-3-indoxyl with beta-D-glucuronic acid in the presence of cyclohexylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes hydrolysis reactions. When exposed to beta-glucuronidase, the compound is hydrolyzed to produce 5-bromo-3-indoxyl and glucuronic acid .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be carried out in aqueous solutions or buffer systems .

Major Products Formed

The major products formed from the hydrolysis of this compound are 5-bromo-3-indoxyl and glucuronic acid. The 5-bromo-3-indoxyl further oxidizes to form an intense blue precipitate, which is used as a visual indicator in various assays .

Applications De Recherche Scientifique

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

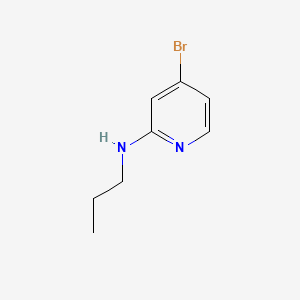

- 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid cyclohexylammonium salt

- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside

Uniqueness

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is unique due to its specific substrate properties for beta-glucuronidase, producing a distinct blue color upon hydrolysis. This makes it particularly useful in applications requiring a clear and easily detectable visual indicator .

Propriétés

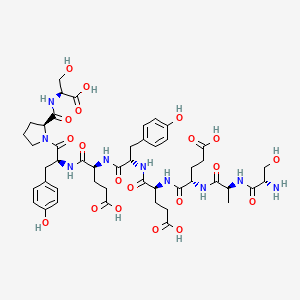

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940106 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-96-7 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)

![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)

![2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597873.png)